Bienvenue dans la boutique en ligne BenchChem!

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester

Chiral synthesis Enantioselective drug discovery Stereochemical integrity

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester is a chiral, non-racemic piperidine derivative (C₁₄H₁₉NO₄S, MW 297.37 g/mol) bearing an acetyl N-protecting group at the 1-position and a tosylate ester leaving group at the 3-position with defined (R) absolute configuration. The compound serves as an activated electrophilic building block in medicinal chemistry and organic synthesis, where the tosylate moiety enables nucleophilic displacement reactions for installing the 3-substituted piperidine scaffold with retention or inversion of stereochemistry depending on reaction conditions.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
Cat. No. B7987406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C
InChIInChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m1/s1
InChIKeyUASNJLVSKXEKQF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester (CAS 1353994-85-0): Chiral Activated Piperidine Building Block for Enantioselective Synthesis


Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester is a chiral, non-racemic piperidine derivative (C₁₄H₁₉NO₄S, MW 297.37 g/mol) bearing an acetyl N-protecting group at the 1-position and a tosylate ester leaving group at the 3-position with defined (R) absolute configuration . The compound serves as an activated electrophilic building block in medicinal chemistry and organic synthesis, where the tosylate moiety enables nucleophilic displacement reactions for installing the 3-substituted piperidine scaffold with retention or inversion of stereochemistry depending on reaction conditions [1]. Commercial specification includes 98% purity (Leyan) and the compound is classified as harmful/irritant (GHS07) .

Why Racemic or Non-Activated Piperidine Analogs Cannot Substitute for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester in Stereochemically Demanding Syntheses


Substituting the (R)-tosylate with the racemic mixture (CAS 42512-41-4), the (S)-enantiomer (CAS 1354018-09-9), or the parent alcohol (R)-1-acetylpiperidin-3-ol (CAS 732245-90-8) introduces fundamentally different reactivity and stereochemical outcomes. The racemate yields a 1:1 mixture of enantiomers that requires chiral resolution, adding cost and reducing yield . The (S)-enantiomer produces the opposite absolute configuration at the piperidine 3-position, which can ablate or invert biological activity at chiral targets [1]. The alcohol lacks a leaving group and requires separate activation (e.g., mesylation or tosylation) before nucleophilic displacement, introducing an additional synthetic step with attendant yield loss [2]. The acetyl N-protecting group is orthogonal to the tosylate ester, enabling sequential deprotection strategies not possible with benzyl-protected analogs such as toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester, where hydrogenolytic debenzylation may reduce functional group tolerance [2].

Quantitative Differential Evidence for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester Versus Closest Analogs


Enantiomeric Identity: Defined (R) Absolute Configuration vs Racemic Mixture

The target compound possesses defined (R) absolute configuration at the piperidine 3-position (InChI Key: UASNJLVSKXEKQF-CYBMUJFWSA-N; SMILES: CC(=O)N1CCC[C@@H](OS(=O)(=O)C2=CC=C(C)C=C2)C1) . In contrast, the racemic analog (CAS 42512-41-4) is an equimolar mixture of (R) and (S) enantiomers and lacks stereochemical identity (SMILES: CC(=O)N1CCCC(OS(=O)(=O)C2=CC=C(C)C=C2)C1, no stereodescriptor) . Substitution of the racemate for the (R)-enantiomer in asymmetric synthesis reduces the maximum theoretical yield of the desired enantiomer to 50% and necessitates chiral resolution or preparative chiral chromatography.

Chiral synthesis Enantioselective drug discovery Stereochemical integrity

Tosylate Leaving Group: Quantitative Leaving Group Ability Advantage Over the Parent Alcohol

The tosylate ester (pKa of conjugate acid p-TsOH ≈ -2.8) is a far superior leaving group compared to the hydroxide/phenoxide derived from the parent alcohol (pKa of H₂O ≈ 15.7) [1]. This ~18.5 log unit difference in leaving group ability translates to a rate enhancement of approximately 10¹⁸-fold in S_N2-type displacements under comparable conditions [1]. The alcohol precursor (R)-1-acetylpiperidin-3-ol (CAS 732245-90-8, MW 143.18 g/mol) requires separate activation with tosyl chloride (TsCl) and base before nucleophilic displacement can occur, adding one synthetic step and typically 10-20% yield loss per step .

Nucleophilic substitution Leaving group Synthetic efficiency

Crystalline Physical Form: Tosylate vs Oily Mesylate Intermediates in Piperidine Synthesis

Patent literature on related piperidine tosylate intermediates explicitly states that tosylate esters can be isolated as solid, crystalline materials, whereas the corresponding mesylate and besylate analogs typically result in oils that are difficult to purify and likely contaminated with solvent and reagent residues [1]. Specifically, US Patent Application 20020099219 notes: 'The known intermediates... are prepared in situ... In attempts to isolate the product... the mesyloxy or besyloxy compound results in an oil. This represents a disadvantage. Oily materials... are likely to be contaminated with solvent and reagent residue... which may cause side reactions in subsequent steps' [1]. The tosylate ester 'could be isolated as a solid, preferably crystalline material, for synthetic convenience and/or quality control/quality assurance reasons' [1].

Crystallinity Intermediate isolation Quality control

Commercial Availability and Pricing: (R)-Enantiomer vs (S)-Enantiomer and Racemate from Common Suppliers

All three stereochemical variants—(R)-enantiomer (CAS 1353994-85-0), (S)-enantiomer (CAS 1354018-09-9), and racemate (CAS 42512-41-4)—are commercially available at 98% purity from Leyan . The (R) and (S) enantiomers are priced equivalently at approximately ¥20,790/g from Fluorochem , while the racemate is priced lower at approximately ¥16,874/g from BIOFOUNT . The lower racemate price reflects the absence of chiral resolution cost. For applications requiring defined stereochemistry, the ~23% price premium for the single enantiomer eliminates the downstream cost of chiral separation.

Procurement Cost comparison Supply chain

Physicochemical Properties: Boiling Point and Density of Tosylate vs Parent Alcohol

The racemic tosylate (CAS 42512-41-4, identical core structure to target) has reported physicochemical properties including density of 1.3±0.1 g/cm³, boiling point of 483.0±38.0 °C at 760 mmHg, flash point of 245.9±26.8 °C, and LogP of 1.18 . The parent alcohol (R)-1-acetylpiperidin-3-ol (CAS 732245-90-8, MW 143.18) has no publicly reported boiling point or density data, but its lower molecular weight and hydrogen-bond donating capacity suggest significantly different physical properties and volatility . The high boiling point of the tosylate (>480 °C) makes it non-volatile under typical reaction and workup conditions, facilitating solvent removal without product loss.

Physicochemical characterization Process development Purification

Medicinal Chemistry Precedent: (3R)-1-Acetylpiperidin-3-yl Fragment in Factor XIa Inhibitors with Single-Digit Nanomolar Potency

The (3R)-1-acetylpiperidin-3-yl fragment—exactly the core scaffold accessible via nucleophilic displacement of the target tosylate—is a critical structural component of potent Factor XIa inhibitors described by Hu et al. (2018) [1]. The co-crystal structure (PDB 6C0S, 2.35 Å resolution) shows the (3R)-configured piperidine ring making key hydrophobic contacts in the Factor XIa active site [2]. The most potent inhibitors in this series achieve single-digit nanomolar affinity for Factor XIa with selectivity over related coagulation proteases [1]. While this evidence applies to downstream drug molecules rather than the tosylate intermediate itself, it demonstrates that the (R)-stereochemistry embedded in the building block is directly relevant to achieving target potency.

Factor XIa inhibition Anticoagulant discovery Structure-activity relationship

Optimal Procurement Scenarios for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester Based on Differential Evidence


Enantioselective Synthesis of 3-Substituted Piperidine Drug Candidates Requiring Defined (R) Absolute Configuration

When a medicinal chemistry program demands installation of a nucleophile at the 3-position of a piperidine ring with retention or clean inversion of (R) stereochemistry, the target tosylate provides a direct, single-enantiomer electrophilic partner. The defined (R) configuration (confirmed by InChI stereodescriptor /t13-/m1/s1) avoids the 50% yield penalty and chiral chromatography burden associated with the racemate . The tosylate leaving group enables S_N2 displacement with a wide range of nucleophiles (amines, thiols, alkoxides, stabilized carbanions) under mild conditions without the need for separate alcohol activation [1].

Factor XIa Inhibitor Lead Optimization Leveraging the (3R)-1-Acetylpiperidin-3-yl Pharmacophoric Fragment

For anticoagulant discovery programs targeting Factor XIa, the (3R)-1-acetylpiperidin-3-yl fragment has been structurally validated in the active site (PDB 6C0S) . The target tosylate serves as the direct precursor for installing this fragment onto elaborated aryl/pyridazine scaffolds via nucleophilic displacement. Using the pre-formed tosylate rather than generating the electrophile in situ from the alcohol improves reproducibility and enables parallel library synthesis [1].

Process Chemistry Development Requiring Isolable, Quality-Control-Ready Piperidine Intermediates

The crystalline nature expected of piperidine tosylates (based on class precedent from US20020099219A1) supports isolation, purification by recrystallization, and batch-to-batch quality verification—capabilities not available with the corresponding oily mesylate. This is critical when the intermediate must be stored, shipped between facilities, or subjected to QC release testing in GMP-like environments. The high boiling point (~483 °C predicted) also facilitates solvent stripping without product loss [1].

Sequential Deprotection Strategies Utilizing Orthogonal Acetyl Protection

The acetyl N-protecting group is orthogonal to the tosylate ester, enabling selective nucleophilic displacement at the 3-position while preserving the N-acetyl group for later hydrolysis under acidic or basic conditions. This contrasts with N-benzyl-protected analogs (e.g., toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester), where hydrogenolytic debenzylation may reduce functional group compatibility . The acetyl group also provides a spectroscopic handle (characteristic amide carbonyl ~1650-1700 cm⁻¹ in IR; N-acetyl singlet ~2.0-2.1 ppm in ¹H NMR) for reaction monitoring.

Quote Request

Request a Quote for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.